N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-2-24-8-13(22)19-20-9-17-14-12(15(20)23)7-18-21(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBEESDAIIUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases. The structural features of this compound suggest significant interactions with biological targets, particularly kinases involved in cell signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.82 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent . It has been shown to exhibit inhibitory activity against various kinases such as Aurora kinase, FLT3, and JAK2, which are critical in cancer cell proliferation and survival. Preclinical models indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Kinase Inhibition Profile
| Kinase Target | Inhibition Activity | Reference |
|---|---|---|
| Aurora Kinase | Moderate | |
| FLT3 | High | |
| JAK2 | Moderate |
Antifungal and Antitubercular Activity
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their antifungal and antitubercular activities. Compounds with similar scaffolds have demonstrated significant activity against pathogenic fungi and Mycobacterium tuberculosis. For instance, studies indicated that certain 5-pyrazolinones exhibited promising antifungal effects against multiple strains of fungi and moderate activity against tuberculosis strains .
Table 2: Antifungal Activity
| Pathogen | Activity Level | Reference |
|---|---|---|
| Candida albicans | Strong | |
| Aspergillus niger | Moderate | |
| Mycobacterium tuberculosis | Moderate |
The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases that play pivotal roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis. Additionally, the compound’s interactions with fungal enzymes may disrupt cellular functions critical for survival.
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer models.
- Antifungal Efficacy : In vitro assays showed that compounds similar to this compound inhibited fungal growth effectively compared to traditional antifungal agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibition
Several pyrazolo[3,4-d]pyrimidine analogs (e.g., compounds 234–237 from ) share structural similarities with the target compound. These derivatives feature variations in substituents at the C5 position, such as carbohydrazide-based groups, and demonstrate EGFR inhibitory activity. Key comparative data include:
| Compound | MCF IC50 (µM) | EGFR IC50 (µM) | Apoptosis Activity (Flow Cytometry) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.03 | N/A |
The target compound’s 2-ethoxyacetamide group differs from the carbohydrazide substituents in 234–237, which may alter ATP-binding site interactions. Notably, 237 shows stronger EGFR inhibition than 234–236 but is less potent than erlotinib, a benchmark EGFR inhibitor. This suggests that substituent polarity and steric effects significantly influence activity .
Structural Analogs with Modified C5 Substituents
- (2E)-N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]cinnamamide (): This analog replaces the 2-ethoxyacetamide with a cinnamamide group. The conjugated double bond in cinnamamide may enhance π-π stacking with hydrophobic kinase pockets but reduce solubility compared to the ethoxyacetamide moiety. No biological data are provided, but structural differences highlight the role of the C5 group in modulating pharmacokinetics .
1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine ():
This simpler derivative lacks the C5 acetamide group entirely, instead featuring a 3-chlorophenylmethyl substituent. The absence of the C5 functional group likely diminishes kinase affinity, emphasizing its importance in target engagement .
Derivatives with Sulfonamide and Thiophene Modifications
Compounds 10a and 10b () incorporate sulfonamide and heterocyclic substituents (e.g., thiazol-2-yl, 4-methylpyrimidin-2-yl) on the pyrazolo[3,4-d]pyrimidine core. These modifications confer anti-HIV and cyclin-D inhibitory activity rather than EGFR targeting. For example:
- 10a : Molar mass = 714.01 g/mol, λmax = 315 nm (UV).
- 10b : Molar mass = 722.76 g/mol, λmax = 308 nm (UV).
Fluorinated Pyrazolo[3,4-d]pyrimidine-Chromen Hybrids
Example 53 () combines a pyrazolo[3,4-d]pyrimidine core with a chromen system and fluorinated aryl groups. Key properties include:
- Molecular weight: 589.1 g/mol (M+1).
- Melting point: 175–178°C.
Fluorine atoms improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions. The chromen moiety may confer selectivity for non-kinase targets, such as chromatin-modifying enzymes .
Key Research Findings and Trends
Substituent Effects on Kinase Inhibition :
- Ethoxyacetamide and carbohydrazide groups (as in the target compound and 237 ) enhance EGFR inhibition compared to simpler alkyl or aryl substituents.
- Apoptosis activity inversely correlates with EGFR IC50 values in 234–237 , suggesting off-target effects or alternative pathways .
Structural Flexibility :
- The pyrazolo[3,4-d]pyrimidine core tolerates diverse substituents, enabling optimization for solubility (e.g., ethoxyacetamide) or potency (e.g., fluorinated groups).
Therapeutic Versatility: Minor structural changes redirect activity from kinases (EGFR) to antiviral or epigenetic targets, underscoring the scaffold’s adaptability .
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is typically synthesized via cyclocondensation of 3-chlorophenylhydrazine with β-diketones or β-ketoesters. For example, reacting 3-chlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux yields 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol. Alternative methods employ Claisen-Schmidt condensation, as demonstrated in the synthesis of pyrazoline intermediates using acetophenone and 4-nitrobenzaldehyde.
Pyrimidine Ring Closure
The pyrimidine ring is formed by cyclizing the pyrazole intermediate with malononitrile or urea derivatives. In one approach, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol reacts with malononitrile in ethanol catalyzed by DABCO, yielding 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Alternatively, phosphorus oxychloride (POCl₃) facilitates the chlorination of hydroxyl groups, enabling subsequent nucleophilic substitutions.
Introduction of the 4-Oxo Group
The 4-oxo moiety is introduced via oxidation or hydrolysis. Treating chlorinated intermediates with aqueous NaOH or H₂O₂ under reflux converts C-Cl bonds to ketones. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine to yield 7-morpholino-5-chloro derivatives, followed by hydrolysis to form the 4-oxo group.
Functionalization at Position 5
Amination Reactions
Position 5 is functionalized through nucleophilic substitution or Buchwald-Hartwig amination. Using Pd(PPh₃)₄ as a catalyst, 3-iodo-pyrazolo[3,4-d]pyrimidine undergoes coupling with ammonia or primary amines to install the NH₂ group. This amine serves as the precursor for acylation.
Acylation with 2-Ethoxyacetyl Chloride
The primary amine at position 5 reacts with 2-ethoxyacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target acetamide.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | 2-Ethoxyacetyl chloride, TEA | THF | 0–5°C | 81% |
Optimization and Characterization
Catalytic Efficiency
DABCO and piperidine are effective catalysts for cyclization steps, offering yields of 61–94%. Polar aprotic solvents (e.g., DMF) enhance reaction rates in Suzuki couplings, while ethanol or THF is preferred for acylation.
Spectroscopic Confirmation
- ¹H-NMR : Pyrazoline protons appear at δ 3.17–3.32 (CH₂) and δ 5.73–5.82 (CH). The ethoxy group resonates as a quartet at δ 1.17 (CH₃) and δ 3.92 (OCH₂).
- ¹³C-NMR : The carbonyl carbon of the acetamide group is observed at δ 165–170 ppm.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps Across Methods
| Step | Method A | Method B |
|---|---|---|
| Pyrazole formation | 89% yield | 76% yield |
| Pyrimidine cyclization | 61% yield | 87% yield |
| Acylation | 81% yield | 74% yield |
Method A prioritizes catalytic cyclization with DABCO, whereas Method B employs palladium-catalyzed couplings for functionalization.
Challenges and Mitigations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance intermediate solubility, while ethanol is preferred for cyclization steps .
- Catalysts : Triethylamine (TEA) is commonly used to neutralize acidic byproducts during acylation .
- Temperature control : Maintaining 60–80°C during cyclization improves reaction rates without promoting side reactions .
- Continuous flow reactors : These industrial-scale systems reduce reaction times and improve reproducibility .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the pyrazolo-pyrimidine core .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects trace impurities .
- X-ray crystallography : Resolves bond angles and spatial arrangements, particularly for tautomeric forms (e.g., amine/imine ratios) .
Q. What preliminary biological screening protocols are recommended for assessing its bioactivity?
- Methodology : Initial screening should prioritize target-specific assays:
- Kinase inhibition assays : Use fluorescence-based ATP competition assays to evaluate interactions with protein kinases (e.g., CDK2 or EGFR) .
- Microbial susceptibility testing : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) quantify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data across different assays?
- Methodology : Discrepancies often arise from structural dynamics or assay conditions:
- Tautomerism analysis : Use ¹H NMR to detect amine/imine equilibria (e.g., 50:50 ratios in related compounds) .
- pH-dependent activity studies : Adjust assay buffers (pH 6.5–8.0) to mimic physiological environments and assess ionization effects .
- Co-crystallization with kinases : Resolve binding modes and identify key interactions (e.g., hydrogen bonds with hinge regions) .
Q. What mechanistic insights explain the regioselectivity of its key chemical reactions?
- Methodology : Reaction pathways can be elucidated through:
- Isotopic labeling : Track substituent incorporation during cyclization using ¹⁵N-labeled precursors .
- DFT calculations : Predict electron density distributions to explain preferential attack at the pyrimidine N3 position .
- Kinetic profiling : Monitor intermediates via time-resolved HPLC to identify rate-determining steps .
Q. How can computational modeling enhance understanding of its target interactions?
- Methodology : Integrate molecular docking and dynamics simulations:
- Docking studies : Use AutoDock Vina to predict binding poses against kinase ATP-binding pockets (PDB: 6AY) .
- MD simulations : Simulate ligand-protein complexes for >100 ns to assess stability of key residues (e.g., Glu81 in CDK2) .
- QSAR models : Correlate substituent electronegativity (e.g., 3-chlorophenyl) with inhibitory potency .
Q. What strategies are effective for comparative efficacy studies with structural analogues?
- Methodology : Systematic comparisons require:
- Library synthesis : Prepare derivatives with varied substituents (e.g., trifluoromethoxy vs. methoxy groups) .
- Bioactivity clustering : Use PCA analysis to group compounds by IC₅₀ profiles across kinase panels .
- ADMET profiling : Compare metabolic stability (e.g., microsomal half-life) and toxicity (e.g., Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
